molecular formula C11H12N2O2 B13865100 DL-Tryptophan-d5 (major)

DL-Tryptophan-d5 (major)

Cat. No.: B13865100
M. Wt: 209.26 g/mol
InChI Key: QIVBCDIJIAJPQS-SNOLXCFTSA-N
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Description

DL-Tryptophan-d5 (major) is a deuterated form of DL-Tryptophan, an essential amino acid. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of DL-Tryptophan-d5 is C11H7D5N2O2, and it has a molecular weight of 209.26 .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Tryptophan-d5 can be synthesized through the deuteration of DL-Tryptophan. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of deuterated water (D2O) or deuterated acids .

Industrial Production Methods

Industrial production of DL-Tryptophan-d5 involves large-scale deuteration processes. These processes are optimized for high yield and purity. The production methods may include the use of bioreactors and specialized equipment to ensure the efficient incorporation of deuterium into the tryptophan molecule .

Chemical Reactions Analysis

Types of Reactions

DL-Tryptophan-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-acetic acid, while reduction can yield tryptamine derivatives .

Scientific Research Applications

DL-Tryptophan-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.

    Biology: Employed in protein structure and function studies, particularly in NMR spectroscopy.

    Medicine: Utilized in pharmacokinetic studies to track the metabolism of tryptophan and its derivatives.

    Industry: Applied in the development of functional foods and dietary supplements .

Mechanism of Action

DL-Tryptophan-d5 exerts its effects through the same pathways as non-deuterated tryptophan. It is involved in the synthesis of serotonin, melatonin, and niacin. The deuterium labeling does not significantly alter the biological activity of the compound but allows for precise tracking in metabolic studies. The molecular targets include tryptophan hydroxylase, which converts tryptophan to 5-hydroxytryptophan, a precursor to serotonin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Tryptophan-d5 is unique due to its deuterium labeling, which provides advantages in research applications. The stable isotope labeling allows for detailed metabolic studies and precise tracking of the compound in biological systems. This makes it a valuable tool in various fields of scientific research .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

209.26 g/mol

IUPAC Name

2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i1D,2D,3D,4D,6D

InChI Key

QIVBCDIJIAJPQS-SNOLXCFTSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(C(=O)O)N)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

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